1-benzyl-5-(ethoxycarbonyl)-2-[(E)-(hydroxyimino)methyl]pyridinium
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Overview
Description
1-BENZYL-5-(ETHOXYCARBONYL)-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a pyridinium salt, a class of compounds known for their diverse applications in organic chemistry, pharmaceuticals, and materials science. Pyridinium salts are structurally characterized by a positively charged nitrogen atom within a pyridine ring, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-5-(ETHOXYCARBONYL)-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM typically involves the reaction of a pyridine derivative with benzyl halides and ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, forming the pyridinium salt .
Industrial Production Methods
Industrial production of pyridinium salts often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further improves the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-5-(ETHOXYCARBONYL)-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
1-BENZYL-5-(ETHOXYCARBONYL)-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-5-(ETHOXYCARBONYL)-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom in the pyridinium ring facilitates binding to negatively charged sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Ethoxycarbonyl)-1-(5-methyl-5-(nitrosooxy)hexyl)pyridin-1-ium: A similar pyridinium salt with different substituents, used as a green alternative in organic synthesis.
Pyridine N-oxides: Oxidized derivatives of pyridinium salts with distinct reactivity and applications.
Uniqueness
1-BENZYL-5-(ETHOXYCARBONYL)-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is unique due to its specific substituents, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C16H17N2O3+ |
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Molecular Weight |
285.32 g/mol |
IUPAC Name |
ethyl 1-benzyl-6-[(E)-hydroxyiminomethyl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16(19)14-8-9-15(10-17-20)18(12-14)11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3/p+1 |
InChI Key |
WTMDIYWWMOBGAI-UHFFFAOYSA-O |
Isomeric SMILES |
CCOC(=O)C1=C[N+](=C(C=C1)/C=N/O)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=C[N+](=C(C=C1)C=NO)CC2=CC=CC=C2 |
Origin of Product |
United States |
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